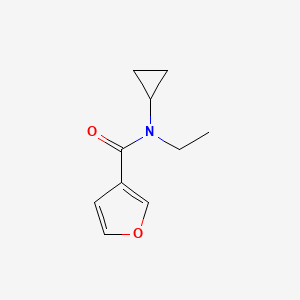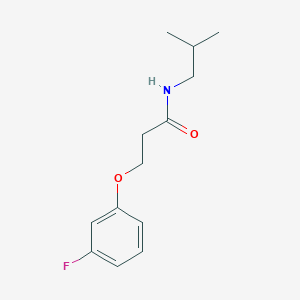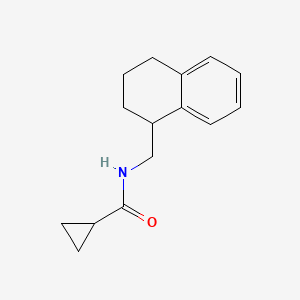![molecular formula C12H10FNS B7517224 3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
3-[(4-Fluorophenyl)sulfanylmethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorophenyl)sulfanylmethyl]pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as FSP and is a member of the thioether class of compounds. FSP has been found to exhibit a wide range of biological activities, making it a promising candidate for use in drug discovery and development.
Mécanisme D'action
The mechanism of action of FSP is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, FSP has been found to inhibit the activity of an enzyme involved in the production of inflammatory molecules, suggesting that its anti-inflammatory activity may be due to this inhibition. FSP has also been found to inhibit the growth of cancer cells, but the exact mechanism of this inhibition is not yet clear.
Biochemical and Physiological Effects:
FSP has been found to exhibit various biochemical and physiological effects, including the inhibition of specific enzymes and proteins. FSP has also been found to exhibit antibacterial and antifungal activities, indicating its potential use as an antibiotic. In addition, FSP has been found to inhibit the growth of cancer cells, suggesting its potential use as an anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of FSP.
Avantages Et Limitations Des Expériences En Laboratoire
FSP has several advantages for use in lab experiments, including its high purity and the ease of synthesis. FSP has also been found to exhibit various biological activities, making it a promising candidate for use in drug discovery and development. However, there are also some limitations to using FSP in lab experiments. For example, the mechanism of action of FSP is not fully understood, making it difficult to design experiments to study its effects. In addition, FSP may have some toxic effects, and further studies are needed to fully understand its safety profile.
Orientations Futures
There are several future directions for research on FSP. One area of interest is the development of FSP as an anticancer agent. Further studies are needed to fully understand the mechanism of action of FSP and to determine its efficacy in animal models of cancer. Another area of interest is the development of FSP as an antibiotic. Further studies are needed to determine the spectrum of activity of FSP against different bacterial and fungal species. Finally, further studies are needed to fully understand the safety profile of FSP and to determine its potential for use in humans.
Méthodes De Synthèse
The synthesis of FSP can be achieved using various methods, including the reaction of 4-fluorobenzyl chloride with thioacetamide in the presence of a base. Another method involves the reaction of 4-fluorobenzaldehyde with thioacetic acid followed by cyclization with ammonium acetate. These methods have been found to yield high-quality FSP with good purity.
Applications De Recherche Scientifique
FSP has been found to exhibit various biological activities, making it a promising candidate for use in scientific research. One study has shown that FSP can inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent. Another study has demonstrated that FSP can inhibit the activity of an enzyme involved in the production of inflammatory molecules, indicating its potential use as an anti-inflammatory agent. FSP has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for use in the development of new antibiotics.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNPQPOAVQQMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)
![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)

![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
